3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-
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Overview
Description
3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the thiazolopyrimidine family, known for its diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl- typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with different nucleophiles, such as morpholine.
Alkylation Reactions: The sulfur atom in the thione group can be alkylated with alkyl halides.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like morpholine and solvents such as acetonitrile.
Alkylation Reactions: Use alkyl halides and bases like triethylamine in solvents such as acetonitrile.
Major Products
The major products formed from these reactions include various alkylthio derivatives and substituted thiazolopyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl- involves its interaction with various molecular targets. For instance, it has been shown to inhibit acetyl-CoA carboxylase 2 and VEGF receptors I and II, which are involved in fatty acid synthesis and angiogenesis, respectively . Additionally, it exhibits antagonistic activity against human adenosine A3 receptors and vanilloid receptor I TRPVI .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H19N5S2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C17H19N5S2/c1-12-18-15(21-10-8-20(2)9-11-21)14-16(19-12)22(17(23)24-14)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 |
InChI Key |
ODLZWSSKUKNIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)SC(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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